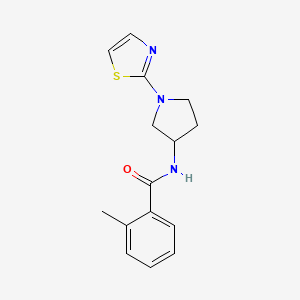
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, also known as DMF-DAAO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor binds to the active site of DAAO, preventing the oxidation of D-amino acids. This leads to an increase in the concentration of D-amino acids, which can activate N-methyl-D-aspartate (NMDA) receptors and modulate glutamate neurotransmission. The modulation of glutamate neurotransmission has been linked to the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to increase the concentration of D-serine, an endogenous co-agonist of NMDA receptors, in the brain. This leads to an enhancement of NMDA receptor function and an improvement in cognitive function in animal models of schizophrenia and Alzheimer's disease. This compound inhibitor has also been shown to reduce the aggregation of mutant huntingtin protein, which is implicated in the pathogenesis of Huntington's disease.
実験室実験の利点と制限
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor is a potent and selective inhibitor of DAAO, which makes it a valuable tool for studying the role of D-amino acids in neurotransmission and synaptic plasticity. However, the use of this compound inhibitor in lab experiments is limited by its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
Future research on N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor could focus on the development of more potent and selective inhibitors of DAAO, the identification of novel therapeutic applications in other neurological and psychiatric disorders, and the optimization of the synthesis method and formulation for better solubility and bioavailability. Additionally, the investigation of the long-term effects and potential toxicity of this compound inhibitor in animal models and human clinical trials is warranted.
合成法
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor is synthesized by reacting 1-(4-fluorophenyl)cyclopropanecarboxylic acid with N-(2,5-dimethylfuran-3-yl)methylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to obtain the final product.
科学的研究の応用
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, Alzheimer's disease, and Huntington's disease. It is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that metabolizes D-amino acids in the brain. By inhibiting DAAO, this compound inhibitor increases the concentration of D-amino acids, which are known to modulate neurotransmission and synaptic plasticity.
特性
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-9-13(12(2)21-11)10-19-16(20)17(7-8-17)14-3-5-15(18)6-4-14/h3-6,9H,7-8,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAHOQGUKSFDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2951240.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate](/img/structure/B2951244.png)
![5-Cyclopropyl-3-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,2,4-oxadiazole](/img/structure/B2951246.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2951248.png)
![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2951252.png)


![(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2951255.png)

![N-(2,6-dimethylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2951259.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]prop-2-enamide](/img/structure/B2951260.png)
![3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2951261.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2951262.png)